molecular formula C13H13NO B11810417 2-(5-Phenylfuran-2-yl)cyclopropanamine

2-(5-Phenylfuran-2-yl)cyclopropanamine

Cat. No.: B11810417
M. Wt: 199.25 g/mol
InChI Key: VXIIERWQBZOAOW-UHFFFAOYSA-N
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Description

2-(5-Phenylfuran-2-yl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to a phenyl-substituted furan ring

Preparation Methods

The synthesis of 2-(5-Phenylfuran-2-yl)cyclopropanamine can be achieved through multi-component reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines under reflux conditions in acetic acid . This method provides good to high yields and is efficient in terms of reaction time.

Chemical Reactions Analysis

2-(5-Phenylfuran-2-yl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(5-Phenylfuran-2-yl)cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Phenylfuran-2-yl)cyclopropanamine involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of human sirtuin 2 (SIRT2), an enzyme involved in the regulation of various cellular processes . The compound binds to the active site of SIRT2, inhibiting its activity and thereby affecting the deacetylation of histones and other proteins.

Comparison with Similar Compounds

2-(5-Phenylfuran-2-yl)cyclopropanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-(5-phenylfuran-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C13H13NO/c14-11-8-10(11)13-7-6-12(15-13)9-4-2-1-3-5-9/h1-7,10-11H,8,14H2

InChI Key

VXIIERWQBZOAOW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(O2)C3=CC=CC=C3

Origin of Product

United States

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